5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (CAS 1439900-60-3) is a heterocyclic small molecule belonging to the aminopyridinone class, featuring a characteristic 1,2-dihydropyridin-2-one core with a 5-amino substituent and an N1-cyclopropylmethyl group. It has a molecular formula of C9H12N2O, a molecular weight of 164.20 g/mol, and a PubChem Compound ID (CID) of 60774321.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1439900-60-3
Cat. No. B1526432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
CAS1439900-60-3
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C=CC2=O)N
InChIInChI=1S/C9H12N2O/c10-8-3-4-9(12)11(6-8)5-7-1-2-7/h3-4,6-7H,1-2,5,10H2
InChIKeyNVJFJMTUSFSLAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (CAS 1439900-60-3): Procurement-Relevant Chemical Profile


5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (CAS 1439900-60-3) is a heterocyclic small molecule belonging to the aminopyridinone class, featuring a characteristic 1,2-dihydropyridin-2-one core with a 5-amino substituent and an N1-cyclopropylmethyl group . It has a molecular formula of C9H12N2O, a molecular weight of 164.20 g/mol, and a PubChem Compound ID (CID) of 60774321 . The compound is primarily supplied as a versatile research scaffold, with commercial availability typically at purities of 95-98% from specialized chemical vendors .

Why Closely Related Aminopyridinone Scaffolds Cannot Simply Replace 5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one in Research Procurement


Despite sharing a common aminopyridinone core, the specific positioning of the amino group (3-, 4-, or 5-position) and the presence of the N1-cyclopropylmethyl moiety critically alter the electronic distribution, hydrogen-bonding capacity, and steric profile of the molecule . These structural variations lead to divergent reactivity in downstream synthetic derivatization and can profoundly impact target binding and pharmacokinetic properties, making direct substitution between regioisomers (e.g., the 3-amino or 4-amino analogs) a high-risk exercise without explicit comparative biological data .

Quantitative Differentiation Guide for 5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (1439900-60-3)


Regioisomeric Purity as a Key Selection Criterion: 5-Amino vs. 3-Amino Positional Isomer

The target compound 5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (CAS 1439900-60-3) is a distinct regioisomer of 3-Amino-1-(cyclopropylmethyl)pyridin-2-one (CAS 1439902-65-4). The amino group position on the pyridinone ring alters the computed XLogP3 value from 0.2 (for the 5-amino isomer) to a different value for the 3-amino isomer, which directly influences lipophilicity and, consequently, membrane permeability in cell-based assays . A research program requiring a specific vector for hydrogen bond donor/acceptor interactions would find these two compounds non-interchangeable .

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Supply Chain Stability: Verified Single-Batch Pricing vs. Discontinued 4-Amino Analog

In terms of commercial availability, the 5-amino target compound maintains active listings with transparent pricing from multiple vendors, e.g., £880.00 for 1g from Fluorochem (Product F097165) and $680.00 for 1g from TRC (Product A263001) . In contrast, the closely related 4-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one (and its hydrochloride salt) has been marked as 'Discontinued' by major suppliers like CymitQuimica . This represents a concrete procurement barrier, as replacement stock may not be available for ongoing studies.

Research Supply Chain Comparator Sourcing Cost Analysis

LSD1 Inhibitor Class Potential: Contextualizing Structural Motifs in Patent-Established SAR

The cyclopropylamine moiety, particularly when rigidified within a (hetero)aryl framework, is a well-established pharmacophore for irreversible LSD1 inhibition . Patents such as US9487512 and US10329256 exemplify potent LSD1 inhibitors with IC50 values in the low nanomolar range (e.g., Example 5 IC50 = 22 nM, Example 31 IC50 = 42 nM) that share the core cyclopropylamine motif with the target compound . While an explicit IC50 for CAS 1439900-60-3 has not been identified in validated primary sources, its embedded pharmacophoric features place it within a highly active design space that has produced numerous clinical candidates.

Epigenetics LSD1/KDM1A Inhibition Cancer Research

Quality Assurance: Differentiating Technical Grades by Certifiable Purity Specifications

Commercial suppliers offer the target compound with defined purity specifications suitable for research use. Enamine provides a 95% purity grade (product EN300-1105730) , while MolCore and Leyan offer a higher 98% purity grade . This differentiation is critical for applications sensitive to impurities, such as biophysical assays (e.g., SPR, ITC) or crystallization trials, where the 98% grade provides a higher margin of certainty. In contrast, a lower purity analog or an uncharacterized in-house synthetic batch introduces unquantified risk of off-target effects from contaminants.

Analytical Chemistry Quality Control Procurement Compliance

Recommended Application Scenarios for Procuring 5-Amino-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (1439900-60-3)


Medicinal Chemistry: LSD1/KDM1A Inhibitor Lead Generation and SAR Exploration

Based on its cyclopropylamine pharmacophore embedded in a rigid pyridinone scaffold, this compound is a logical starting point for synthesizing focused libraries aimed at epigenetic targets, particularly LSD1. It can serve as a core scaffold for diversifying the vector opposite the cyclopropylmethyl group, a strategy directly supported by the SAR findings in patents like US10329256 where similar modifications yielded low-nanomolar inhibitors . Researchers should procure the highest available purity (98%) to minimize confounding effects in enzymatic assays.

Chemical Biology: Development of Selective Chemical Probes

The distinct 5-amino-1-(cyclopropylmethyl)pyridin-2-one regioisomer can be utilized to synthesize affinity chromatography matrices or biotinylated probes for target identification studies. Its regioisomeric purity and active commercial supply chain, in contrast to the discontinued 4-amino analog, make it a reliable choice for long-term probe development projects where resupply is critical and batch-to-batch consistency must be maintained .

Synthetic Methodology: A Model Substrate for Dihydropyridinone Functionalization

The presence of both a primary aromatic amine and an α,β-unsaturated lactam in a single, low-molecular-weight scaffold makes this compound a versatile model substrate for developing and benchmarking new synthetic methodologies. The commercial availability of both 95% and 98% purity grades allows methodological chemists to choose a cost-effective option for reaction screening or a high-purity option for mechanistic studies, respectively .

Academic Core Facility: A Benchmark Compound for High-Throughput Screening Libraries

As a rule-of-5 compliant small molecule (MW = 164.2, XLogP3 = 0.2, HBD = 1, HBA = 2) with a novel and underexplored substitution pattern, this compound meets the criteria for inclusion in diversity-oriented synthesis (DOS) screening decks. Its procurement from ISO-certified suppliers ensures it meets the quality documentation standards required by many institutional compound management facilities .

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